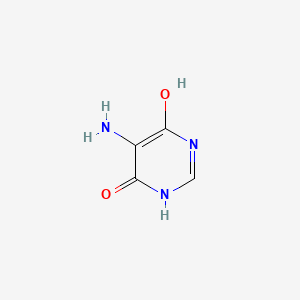

5-Amino-4,6-dihydroxypyrimidine

Descripción general

Descripción

5-Amino-4,6-dihydroxypyrimidine (5-ADP) is an important intermediate in the biosynthesis of pyrimidine nucleosides, and is a precursor of the essential building blocks of DNA and RNA. It is a naturally occurring compound found in a variety of organisms and plays an important role in the metabolism of pyrimidine nucleosides. 5-ADP is also used in a variety of laboratory experiments to study the mechanisms of nucleic acid biosynthesis and metabolism.

Aplicaciones Científicas De Investigación

Inhibition Effects on Immune-Activated Nitric Oxide Production

5-Amino-4,6-dihydroxypyrimidine derivatives have shown potential in inhibiting immune-activated nitric oxide production. In a study, 5-substituted 2-amino-4,6-dihydroxypyrimidines were synthesized, and their effects on nitric oxide (NO) production in mouse peritoneal cells were evaluated. The study found that 2-amino-4,6-dichloropyrimidines, irrespective of the 5-position substituent, inhibited immune-activated NO production. Notably, the 5-fluoro derivative exhibited high activity, surpassing even the most potent reference compound used in the study. The mechanism of action of these compounds remains to be elucidated (Jansa et al., 2014).

Antiviral Activity

Derivatives of this compound have shown promising results in antiviral applications. In a study, 5-allyl-2-amino-4,6-dihydroxypyrimidine was used to synthesize new carbocyclic analogues of 7-deazaguanosine. These compounds demonstrated selective inhibitory activities against the multiplication of herpes simplex viruses (HSV1 and HSV2) in cell culture. A particular compound, upon administration to mice infected with HSV2, increased survival rates and prolonged the mean survival time, highlighting its potential as an antiviral agent (Legraverend et al., 1985).

Corrosion Inhibition in Industrial Applications

In the field of materials science, this compound has been studied for its corrosion inhibition properties. A research study explored the synergistic effect of 5-aminotetrazole and 4,6-dihydroxypyrimidine in preventing corrosion of cold-rolled steel in phosphoric acid solutions. The study found that the combination of these compounds significantly improved corrosion inhibition performance, demonstrating a potential application in industrial settings (Li et al., 2016).

Synthesis of Antiviral Compounds

Research has also been conducted on the synthesis of 2-amino-4,6-dimethoxypyrimidine, an intermediate of this compound, to produce antiviral compounds. The synthesis process was optimized for maximal yield and lower cost, making it conducive for large-scale industrial production. This development highlights the compound's role in the synthesis of potentially valuable pharmaceuticals (Gui & Sergeant, 2007).

Bioactive Properties in Drug Research

This compound derivatives have been found to possess various bioactive properties, making them a significant focus in drug research. A study synthesized a series of 5-hydroxymethylpyrimidines, varying in the 4-position, to investigate their cytotoxic properties against normal and cancer cell lines. The research revealed that derivatives with an aliphatic amino group at the 4-position were generally less toxic to normal cells than those with a benzylsulfanyl group. Additionally, compounds with bulky constituents exhibited moderate anticancer properties (Stolarczyk et al., 2021).

Safety and Hazards

Direcciones Futuras

The future directions of 5-Amino-4,6-dihydroxypyrimidine research could involve further exploration of its anti-inflammatory effects and its potential as an antiviral drug . More research is needed to fully understand its mechanism of action and to develop new pyrimidines as anti-inflammatory agents .

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-4,6-dihydroxypyrimidine is the immune-activated nitric oxide (NO) production . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes. It plays a significant role in immune response, where it acts as a cytotoxic agent during the immune response to pathogens .

Mode of Action

It has been observed that 5-substituted 2-amino-4,6-dihydroxypyrimidines, irrespective of the substituent at the 5 position, inhibited immune-activated no production .

Biochemical Pathways

Given its inhibitory effect on no production, it can be inferred that it likely affects the nitric oxide synthase (nos) pathway, which is responsible for no production .

Result of Action

The primary molecular effect of this compound is the inhibition of NO production . This could potentially lead to a decrease in the cytotoxic effects of NO during immune responses. The compound was found to have no suppressive effects on the viability of cells .

Análisis Bioquímico

Biochemical Properties

5-Amino-4,6-dihydroxypyrimidine plays a significant role in various biochemical reactions. It acts as an inhibitor for cyclic adenosine monophosphate-phosphodiesterase in platelets, thereby influencing platelet aggregation. Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells. This compound also strengthens prostacyclin anti-aggregation activity and enhances the biosynthesis of prostacyclin, while decreasing pulmonary hypertension . These interactions highlight the compound’s potential in modulating biochemical pathways related to cardiovascular health.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to exhibit anticancer, antioxidant, and anti-inflammatory activities . These effects are mediated through its interactions with key cellular components, leading to alterations in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits cyclic adenosine monophosphate-phosphodiesterase, which results in increased levels of cyclic adenosine monophosphate within cells. This elevation in cyclic adenosine monophosphate levels can lead to changes in gene expression and cellular responses. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity. Prolonged exposure may lead to degradation, which can alter its efficacy and impact on cellular processes . Long-term studies in vitro and in vivo are essential to fully understand the temporal dynamics of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced antioxidant activity and reduced inflammation. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could potentially lead to cellular toxicity or disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s role in inhibiting cyclic adenosine monophosphate-phosphodiesterase affects the cyclic adenosine monophosphate signaling pathway, which is critical for various cellular processes. Additionally, its antioxidant properties influence metabolic pathways related to oxidative stress and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific transporters, allowing it to reach its target sites and exert its biological effects . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with key biomolecules and influence cellular processes . The precise localization of the compound is important for understanding its mechanism of action and optimizing its therapeutic applications.

Propiedades

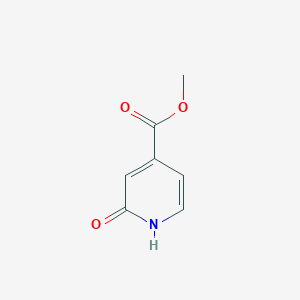

IUPAC Name |

5-amino-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1H,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHPWCZPESTMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303735 | |

| Record name | 5-Amino-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69340-97-2 | |

| Record name | 5-Amino-6-hydroxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69340-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 160797 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069340972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69340-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 5-amino-6-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)

![2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1267111.png)

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)